1-(4-Methylpyridin-2-YL)cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-5-11-8(6-7)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSUYRTZXNNGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277515 | |
| Record name | 1-(4-Methyl-2-pyridinyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-85-4 | |
| Record name | 1-(4-Methyl-2-pyridinyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methyl-2-pyridinyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-2-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 4-methyl-2-pyridylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyridin-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .
Scientific Research Applications
1-(4-Methylpyridin-2-YL)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-Methylpyridin-2-YL)cyclopropan-1-amine and related cyclopropane amines:
Key Comparisons:
Substituent Electronic Effects The 4-methylpyridin-2-yl group in the target compound introduces a nitrogen atom, enhancing polarity compared to 4-methoxyphenyl (electron-donating methoxy) or trifluoromethyl (electron-withdrawing) analogs .
Aromatic System Impact
- Pyridine-based analogs (e.g., 1-(4-Methylpyridin-2-YL) and 1-(2-Methylpyridin-4-YL) isomers) exhibit distinct hydrogen-bonding capabilities due to the nitrogen atom, unlike phenyl or pyrimidine derivatives .
- Pyrimidin-4-yl substitution introduces a larger aromatic system, which may enhance π-π stacking interactions in protein binding .
Physicochemical Properties
- The 4-methoxyphenyl derivative (logP ~1.5 estimated) is more lipophilic than pyridine-containing analogs, impacting solubility and bioavailability .
- Trifluoromethyl substitution increases molecular weight and lipophilicity (logP ~1.8), favoring membrane permeability .
Synthetic Accessibility
- Reductive amination (e.g., in ) is a common route for cyclopropane amines, but substituents like trifluoromethyl may require specialized reagents (e.g., fluorinated building blocks) .
- Positional isomers (e.g., 2- vs. 4-methylpyridinyl) necessitate regioselective synthesis, impacting yield and purity .
Biological Activity
1-(4-Methylpyridin-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula CHN. It consists of a cyclopropane ring linked to a pyridine ring, which has a methyl group at the fourth position. This compound is being explored for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as antimicrobial and anticancer activities. The exact mechanism remains an area of active research, focusing on its binding affinities and the downstream effects on cellular processes.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This property suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary research has shown that this compound may possess anticancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Further investigation is required to elucidate the specific pathways affected and to evaluate its efficacy in vivo.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Antibacterial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, finding it effective at concentrations as low as 10 µg/mL.
- Cancer Cell Line Studies : Research involving human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC values around 15 µM for MCF-7 cells.
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may inhibit key enzymes involved in cell cycle regulation, although these findings require further validation through additional biochemical assays.
Comparative Biological Activity Table
| Activity Type | Tested Organisms/Cells | IC50/Effective Concentration | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | 15 µg/mL | Effective against Gram-negative bacteria |
| Anticancer | MCF-7 (breast cancer) | 15 µM | Induces apoptosis |
| Anticancer | A549 (lung cancer) | Not specified | Dose-dependent viability reduction |
Q & A
Q. What are the most reliable synthetic routes for 1-(4-methylpyridin-2-yl)cyclopropan-1-amine, and how can purity be optimized?
The synthesis typically involves cyclopropanation of a pyridine-substituted precursor followed by amination. A common approach includes:
- Step 1 : Cyclopropanation of 4-methylpyridine-2-carbonitrile using diazomethane or a transition metal catalyst (e.g., palladium) to form the cyclopropane ring.
- Step 2 : Reduction of the nitrile group to an amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Purity Optimization : - Use column chromatography or recrystallization (e.g., with ethanol/water mixtures) to isolate the compound.
- Monitor reaction progress via TLC or HPLC, and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural validation. For example:
- Crystallization : Grow single crystals in a solvent system (e.g., dichloromethane/hexane).
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : Apply SHELXL for small-molecule refinement to resolve bond angles, torsional strain in the cyclopropane ring, and pyridine-cyclopropane orientation .
Key structural parameters :
| Parameter | Value |
|---|---|
| C-C bond lengths (cyclopropane) | ~1.50–1.54 Å |
| Pyridine-C cyclopropane angle | ~110–115° |
Advanced Research Questions
Q. How does stereoelectronic effects in the cyclopropane ring influence the compound’s reactivity and biological activity?
The cyclopropane ring introduces angle strain (60° vs. ideal 109.5°), increasing reactivity:
- Nucleophilic reactions : The amine group undergoes rapid alkylation/acylation due to ring strain destabilizing the ground state.
- Biological interactions : The rigid cyclopropane scaffold enhances binding affinity to enzymes/receptors (e.g., monoamine transporters) by restricting conformational flexibility. Computational studies (DFT or MD simulations) can model strain energy (~27 kcal/mol) and predict regioselectivity in reactions .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability : Assess hepatic microsomal stability (e.g., CYP450 assays). The 4-methylpyridine group may reduce oxidation compared to phenyl analogs.
- Blood-brain barrier (BBB) penetration : Use logP calculations (cLogP ~1.8) and PAMPA-BBB assays. The compound’s low molecular weight (~162 g/mol) and moderate polarity favor CNS uptake.
- Species variability : Compare rodent vs. human plasma protein binding (e.g., equilibrium dialysis) to adjust dosing regimens .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT2A). The pyridine nitrogen may form hydrogen bonds with Asp155.
- Pharmacophore modeling : Identify essential features (amine group, cyclopropane rigidity, methyl-pyridine hydrophobicity) for target engagement.
- ADMET prediction : Tools like SwissADME estimate bioavailability (TPSA ~38 Ų) and toxicity (AMES test for mutagenicity) .
Methodological Challenges & Solutions
Q. What analytical techniques are critical for distinguishing between structural isomers or byproducts?
- NMR : <sup>13</sup>C NMR distinguishes regioisomers (e.g., 4-methylpyridin-2-yl vs. 3-methylpyridin-2-yl) via carbon chemical shifts.
- LC-MS/MS : Quantify trace byproducts (e.g., unreacted nitrile precursor) with a C18 column and ESI+ ionization.
- IR spectroscopy : Confirm amine functionalization (N-H stretch ~3350 cm<sup>-1</sup>) and absence of nitrile (~2250 cm<sup>-1</sup>) .
Q. How do reaction conditions (e.g., solvent, catalyst) impact yield in large-scale synthesis?
Data Interpretation & Validation
Q. How to address inconsistencies in crystallographic data vs. computational geometry optimizations?
Q. What statistical methods are appropriate for analyzing dose-response curves in pharmacological assays?
- Non-linear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50/IC50.
- Error analysis : Report 95% confidence intervals and use ANOVA for inter-group comparisons (e.g., wild-type vs. knockout models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
